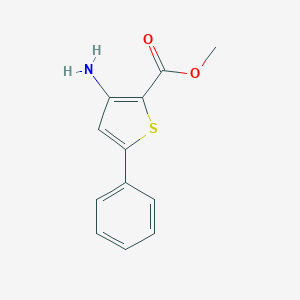

Methyl 3-amino-5-phenylthiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-amino-5-phenylthiophene-2-carboxylate is an organic compound with the molecular formula C12H11NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a phenyl group attached to the thiophene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the thiophene ring yields a nitrothiophene intermediate, which is then reduced to the corresponding amino compound using reducing agents such as iron powder or catalytic hydrogenation.

Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent choice, and purification techniques, are employed to ensure high yield and purity .

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Iron powder or catalytic hydrogenation.

Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated thiophenes.

Ester Hydrolysis: Carboxylic acids.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Intermediate for Drug Synthesis: MAPTAC is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and chemotherapeutic agents like methotrexate .

- Targeted Therapies: Its structure allows for modifications that enhance the efficacy of targeted therapies for diseases such as cancer .

Case Study: Methotrexate Synthesis

- Process Overview: MAPTAC is converted into methotrexate through a series of reactions involving amination and carboxylation steps.

- Yield and Efficiency: The synthesis typically achieves yields of over 60%, demonstrating its effectiveness as an intermediate .

Key Applications:

- Polymer Nanocomposites: MAPTAC serves as a functionalized monomer in the production of polymer nanocomposites, which are materials that combine polymers with nanoparticles to enhance properties such as electrical conductivity and thermal stability .

- Advanced Materials Development: Research is ongoing into its use for creating materials with specific mechanical and thermal properties beneficial for industries like aerospace and automotive .

Case Study: Polymer Nanocomposite Production

- Material Composition: MAPTAC is polymerized with carbon nanotubes to create composites with enhanced strength and conductivity.

- Performance Metrics: These composites have shown improved performance metrics over traditional materials, making them suitable for high-performance applications .

Agrochemicals

Key Applications:

- Pesticide Development: MAPTAC is being investigated for its efficacy in developing new agrochemical products aimed at improving crop yield and pest resistance .

- Sustainable Agriculture Solutions: The compound's properties can contribute to the formulation of environmentally friendly pesticides that minimize ecological impact .

Mécanisme D'action

The mechanism of action of Methyl 3-amino-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Methyl 3-amino-2-thiophenecarboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

Methyl 3-amino-5-methylthiophene-2-carboxylate: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Features a methoxy-substituted phenyl group, which can influence its solubility and reactivity.

Uniqueness: Methyl 3-amino-5-phenylthiophene-2-carboxylate is unique due to the presence of both an amino group and a phenyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Activité Biologique

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, and related studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of an amino group and a carboxylate ester enhances its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 233.29 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, which are critical for microbial growth and survival .

Anticancer Activity

The compound has also been studied for its anticancer properties . It has shown potential in inhibiting cancer cell proliferation in various assays. For instance, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers .

Synthesis and Yield Studies

The synthesis of this compound typically involves metal-free click chemistry, which has been shown to yield high quantities of the compound under optimized conditions. A study demonstrated that using green solvents improved the yields significantly compared to traditional solvents like toluene .

| Solvent | Yield (%) | Comments |

|---|---|---|

| Toluene | 75 | Standard solvent |

| Eucalyptol | 92 | Green solvent, higher efficiency |

| CPME | 90 | Effective under optimized conditions |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For example, its anticancer activity has been linked to the inhibition of Plk1, leading to mitotic arrest in cancer cells .

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives to understand variations in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | Bromine substitution | Potentially different biological activities due to bromine position |

| Methyl 3-amino-4-chloro-5-phenylthiophene-2-carboxylate | Chlorine instead of bromine | Variations in reactivity and biological activity |

| Methyl 3-amino-4-bromo-5-(2-thienyl)thiophene-2-carboxylate | Contains another thiophene ring | Different electronic properties affecting interactions |

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group in methyl 3-amino-5-phenylthiophene-2-carboxylate is highly reactive, undergoing electrophilic substitution with halogens (Cl₂, Br₂) or nitro compounds (NO₂Cl) under controlled conditions . For example, bromination at the amino group yields 5-(4-bromophenyl) derivatives, which are valuable intermediates in drug discovery.

Reaction Conditions:

- Reagents: Br₂ (in CH₂Cl₂), H₂O

- Temperature: 0–5°C

- Yield: 70–85%

Oxidation and Reduction

The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or KMnO₄. Conversely, reduction with LiAlH₄ converts the carboxylate group to a carboxylic acid, enabling further functionalization .

Reaction Conditions:

Buchwald–Hartwig Coupling

This compound serves as a precursor in palladium-catalyzed coupling reactions to form biaryl derivatives. For instance, coupling with aryl halides (e.g., iodobenzene) under microwave irradiation yields phenyl-substituted thiophenes with improved yields using green solvents like CPME (cyclopentyl methyl ether) .

Reaction Conditions:

Click Chemistry

The amino group participates in metal-free click reactions with alkynes, forming 1,2,3-triazole derivatives. These reactions are facilitated by Cu(I) catalysts and are key in synthesizing bioactive molecules .

Reaction Conditions:

Reaction Optimization and Yields

Antitumor Activity

Derivatives of this compound exhibit potent antitumor activity against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC₅₀ values ranging from 7.3–9.9 µM . Structural modifications, such as introducing electron-withdrawing groups at the phenyl position, enhance bioactivity .

Synthetic Intermediates

The compound is a key intermediate in synthesizing heterocyclic dyes, pesticides, and pharmaceuticals. For example, esterification with hydrazine derivatives yields carbohydrazides with potential anti-inflammatory properties.

Material Science

Thiophene derivatives are used in organic electronics and photovoltaics due to their π-conjugated systems. The phenyl substituent in this compound enhances solubility and stability in polymer matrices .

Research Highlights

- Green Chemistry: The use of CPME and 2-MeTHF solvents in coupling reactions reduces reaction times by 50% while maintaining high yields .

- SAR Studies: Phenyl substitution at position 5 correlates with increased anticancer potency, as demonstrated in MCF-7 assays .

- Industrial Scalability: Synthesis via crotononitrile and methyl thioglycolate achieves yields of 26% under optimized conditions .

This compound’s reactivity and versatility make it a cornerstone in modern organic synthesis, with applications spanning drug discovery, materials science, and green chemistry.

Propriétés

IUPAC Name |

methyl 3-amino-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESSCNMSOLRYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351450 | |

| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100063-22-7 | |

| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.